4-[2-Cyano-3-(4-methylphenyl)prop-2-enamido]-2-fluorobenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H14FN3O2. The exact structure would require more specific data such as a crystallographic study or NMR data, which is not available in the retrieved data.Physical and Chemical Properties Analysis
The compound has a molecular weight of 323.327. More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Scientific Research Applications
Radiopharmaceutical Applications :
- The compound has been used in the radiosynthesis of ligands for serotonin-5HT2 receptors, showing potential as a tracer for γ-emission tomography. One such study involved the radioiodination of a similar compound, demonstrating high affinity and selectivity for 5HT2-receptors in vitro and preferential retention in the rat brain, enriched in 5HT2 receptors (Mertens et al., 1994).
Material Science and Crystallography :
- Research into the crystal structures of related N-(arylsulfonyl)-4-fluorobenzamides has been conducted, which is essential for understanding molecular interactions and properties. Such studies help in designing materials with specific characteristics (Suchetan et al., 2016).
Antimicrobial Research :
- Compounds bearing a fluorine atom in the benzoyl group have been synthesized and evaluated for their antimicrobial properties. A study demonstrated that the presence of a fluorine atom enhances antimicrobial activity against various bacteria and fungi (Desai et al., 2013).
Photocatalytic Applications :
- The use of similar compounds in photocatalytic degradation has been explored. For instance, the photodecomposition of propyzamide using TiO2 and TiO2-loaded adsorbent supports showed enhanced mineralization rates and reduced concentration of toxic intermediates (Torimoto et al., 1996).
Chemical Synthesis and Modification :
- Studies have investigated the synthesis and modification of benzamide derivatives for various applications, such as in designing muscle relaxants and anti-inflammatory drugs. For example, research on Indanylidenes led to the discovery of a potent muscle relaxant with anti-inflammatory and analgesic activity (Musso et al., 2003).
Pharmacological Research :
- The compound has been studied for its inhibitory effects on enzymes like dihydroorotate dehydrogenase, which is significant for understanding its potential therapeutic applications in conditions like rheumatoid arthritis (Knecht & Löffler, 1998).
Polymer Science :
- The synthesis and characterization of new polyamides and polyimides containing difluorobenzamide units for improved thermal and mechanical properties have been a focus of research in polymer science (Liaw et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
4-[[2-cyano-3-(4-methylphenyl)prop-2-enoyl]amino]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c1-11-2-4-12(5-3-11)8-13(10-20)18(24)22-14-6-7-15(17(21)23)16(19)9-14/h2-9H,1H3,(H2,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCSVSGYLJYQOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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